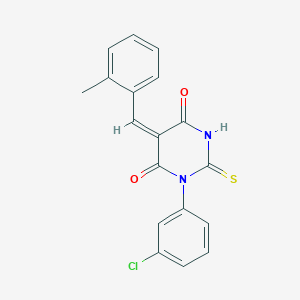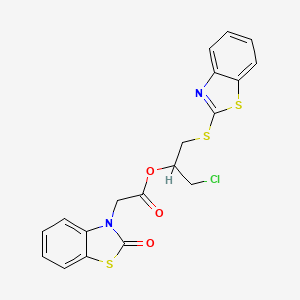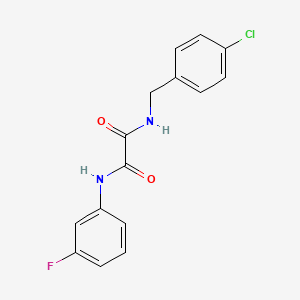![molecular formula C14H19NO3 B4935170 N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide, also known as DMC, is a synthetic compound that belongs to the class of phenethylamines. DMC has been found to exhibit a range of interesting biological activities, making it a topic of interest for scientific research.
作用機序
The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide is not fully understood. However, it has been suggested that N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide may act on the serotonergic and dopaminergic systems in the brain, as well as the GABAergic system. N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has also been found to modulate the activity of certain ion channels, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in lab experiments is its relatively low toxicity compared to other compounds in the phenethylamine class. This makes it a safer compound to work with in the laboratory. However, one limitation of using N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to determine the optimal dosage and administration method for N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in these conditions. Another area of interest is the potential use of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide as a treatment for inflammatory and oxidative stress-related diseases. Future studies should investigate the mechanisms underlying these effects and the potential therapeutic applications of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in these conditions. Finally, more research is needed to fully understand the mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide and its effects on various neurotransmitter systems in the brain.
合成法
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide involves the reaction of 2,5-dimethoxyphenethylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This method has been successfully used by researchers to synthesize N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide in the laboratory.
科学的研究の応用
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has been found to exhibit a range of biological activities, making it a topic of interest for scientific research. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has also been studied for its potential as a treatment for depression and anxiety disorders. In addition, N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
特性
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9(15-14(16)10-4-5-10)12-8-11(17-2)6-7-13(12)18-3/h6-10H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKSXFZTRMURDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6335295 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{8-[4-(2-fluorophenyl)-1-piperazinyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B4935089.png)
![1-(4-bromophenyl)-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935102.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B4935104.png)
![2-(4-methylphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B4935106.png)

![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935139.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)



